molecular formula C14H13ClN6O B5215280 8-chloro-2-(1H-tetrazol-5-ylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

8-chloro-2-(1H-tetrazol-5-ylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No. B5215280
M. Wt: 316.74 g/mol
InChI Key: APBYTDBGYCVPTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-chloro-2-(1H-tetrazol-5-ylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 8-chloro-2-(1H-tetrazol-5-ylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is not fully understood. However, studies have suggested that it may act as an inhibitor of certain enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects
Studies have shown that 8-chloro-2-(1H-tetrazol-5-ylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 8-chloro-2-(1H-tetrazol-5-ylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is its potential therapeutic applications. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are various future directions for the research on 8-chloro-2-(1H-tetrazol-5-ylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. Some of the potential areas of research include the development of more effective synthesis methods, the identification of the specific enzymes and signaling pathways that this compound targets, and the exploration of its potential applications in other diseases.
In conclusion, 8-chloro-2-(1H-tetrazol-5-ylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a promising compound that has shown potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other diseases.

Synthesis Methods

The synthesis of 8-chloro-2-(1H-tetrazol-5-ylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves a multistep process that includes the reaction of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole with chloroacetyl chloride, followed by the reaction with sodium azide and copper sulfate to yield the desired compound.

Scientific Research Applications

8-chloro-2-(1H-tetrazol-5-ylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders.

properties

IUPAC Name

1-(8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-(2H-tetrazol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN6O/c15-8-1-2-11-9(5-8)10-7-21(4-3-12(10)16-11)14(22)6-13-17-19-20-18-13/h1-2,5,16H,3-4,6-7H2,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBYTDBGYCVPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC3=C2C=C(C=C3)Cl)C(=O)CC4=NNN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-chloro-2-(1H-tetrazol-5-ylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

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